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Compound of Interest

Compound Name: 1-Methoxy-4-propylbenzene

Cat. No.: B087226

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methoxy-4-propylbenzene (also known as p-propylanisole or dihydroanethole). The
information presented herein is intended to support research and development activities by
providing detailed spectral characterization and the methodologies for obtaining such data.

Introduction

1-Methoxy-4-propylbenzene is an organic aromatic compound with the chemical formula
C10H140.[1] It belongs to the class of anisoles and phenylpropanes.[2][3] Understanding its
spectroscopic properties is crucial for its identification, characterization, and quality control in
various applications, including chemical synthesis and drug development. This guide covers its
characterization by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Spectroscopy (**C-NMR and *H-NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-
Vis) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge
ratio of ions. The electron ionization (El) mass spectrum of 1-Methoxy-4-propylbenzene
provides key information about its molecular weight and fragmentation pattern, aiding in its
structural elucidation.
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Table 1: Mass Spectrometry Data for 1-Methoxy-4-propylbenzene

m/z Relative Intensity (%) Assignment

150 100 [M]* (Molecular lon)
121 80 [M - C2Hs]*

107 40 [M - C3H7]*

91 30 [C7H7]* (Tropylium ion)
77 25 [CeHs]* (Phenyl ion)

Data sourced from NIST Chemistry WebBook.[1]

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

e Sample Introduction: A dilute solution of 1-Methoxy-4-propylbenzene in a volatile solvent
(e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or
through direct injection.

« |onization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a
positively charged molecular ion ([M]*).

» Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to
produce smaller, characteristic fragment ions.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Processing: The resulting data is plotted as a mass spectrum, showing the relative
intensity of each ion as a function of its m/z value.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of
an organic molecule.

3C-NMR Spectroscopy

Carbon-13 NMR provides information about the number and chemical environment of the
carbon atoms in a molecule.

Table 2: 13C-NMR Spectroscopic Data for 1-Methoxy-4-propylbenzene

Chemical Shift (d) ppm Assignment
157.58 C-1 (quaternary, attached to OCHs)
134.71 C-4 (quaternary, attached to propyl)
129.24 C-3 & C-5 (aromatic CH)
113.55 C-2 & C-6 (aromatic CH)
55.12 -OCHs
37.42 -CHa- (propyl)
24.65 -CHz- (propyl)
13.80 -CHs (propyl)
'H-NMR Spectroscopy

Proton NMR provides detailed information about the number, chemical environment, and
connectivity of hydrogen atoms in a molecule.

Table 3: tH-NMR Spectroscopic Data for 1-Methoxy-4-propylbenzene
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Chemical Shift o ) Coupling )
Multiplicity Integration Assignment
() ppm Constant (J) Hz
Aromatic H (H-3
7.08 d 2H 8.1
& H-5)
Aromatic H (H-2
6.81 d 2H 8.2
& H-6)
3.76 s 3H -OCHs
-CHz- (propyl,
251 t 2H 7.6 (propy
benzylic)
1.71-1.46 m 2H -CH2- (propyl)
0.92 t 3H 7.3 -CHs (propyl)

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Approximately 10-50 mg of 1-Methoxy-4-propylbenzene is dissolved
in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( =
0.00 ppm).

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
tuned and the magnetic field is shimmed to achieve high homogeneity.

o Data Acquisition:

o 'H-NMR: A standard one-pulse sequence is used to acquire the free induction decay
(FID). Key parameters include the spectral width, acquisition time, relaxation delay, and
the number of scans.

o 1BC-NMR: A proton-decoupled pulse sequence is typically employed to simplify the
spectrum to single lines for each carbon. A larger number of scans is usually required due
to the low natural abundance of the 13C isotope.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b087226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Processing: The acquired FID is subjected to a Fourier transform to generate the NMR
spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal
standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 4: IR Spectroscopic Data for 1-Methoxy-4-propylbenzene

Wavenumber (cm—1) Intensity Assignment
3030 - 3000 Medium Aromatic C-H stretch

Aliphatic C-H stretch (propyl
2959 - 2870 Strong P (propy

group)

Aromatic C=C skeletal
1612, 1513 Strong ] )

vibrations

Asymmetric C-O-C stretch
1246 Strong

(aryl ether)

Symmetric C-O-C stretch (aryl
1038 Strong

ether)

p-disubstituted benzene C-H
820 Strong

out-of-plane bend

Data is based on typical values for similar structures and may vary slightly based on
experimental conditions.

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy

o Sample Preparation: As 1-Methoxy-4-propylbenzene is a liquid, a thin film is prepared by
placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b087226?utm_src=pdf-body
https://www.benchchem.com/product/b087226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.
This is used to subtract the absorbance from the instrument and the atmosphere (e.g., COz,
H20).

o Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample
holder.

o Data Acquisition: An infrared beam is passed through the sample. The detector measures
the transmitted radiation, and the resulting interferogram is converted to a spectrum via a
Fourier transform. The spectrum is typically plotted as percent transmittance versus
wavenumber (cm™?).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly for compounds with conjugated systems like aromatic rings.

Table 5: UV-Vis Spectroscopic Data for 1-Methoxy-4-propylbenzene

Amax (nm) Solvent Assignment
~225 Ethanol/Methanol Primary band (1t - 1)
~275 Ethanol/Methanol Secondary band (Tt - m)

Note: These are approximate values based on the UV spectra of similar aromatic compounds.
[4][5] The exact Amax and molar absorptivity can vary with the solvent and concentration.

Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation: A dilute solution of 1-Methoxy-4-propylbenzene is prepared using a
UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be
adjusted to yield an absorbance reading within the optimal range of the instrument (typically
0.1to0 1.0).

o Blank Measurement: A cuvette is filled with the pure solvent to be used as a blank. This is
placed in the spectrophotometer to zero the instrument and record a baseline.[6]
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e Sample Measurement: The cuvette is rinsed and filled with the sample solution. It is then
placed in the sample holder of the spectrophotometer.

o Data Acquisition: The instrument scans a range of UV and visible wavelengths (e.g., 200-400
nm), and the absorbance at each wavelength is recorded.

o Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The
wavelength of maximum absorbance (Amax) is identified.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic
analysis of a chemical compound like 1-Methoxy-4-propylbenzene.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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